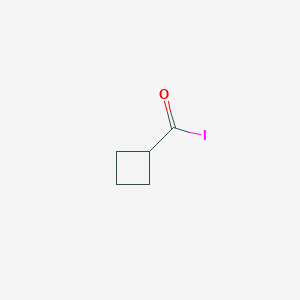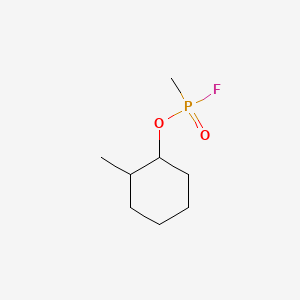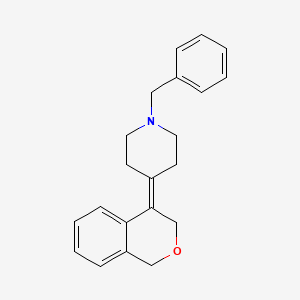![molecular formula C26H30N2O2S B14426664 1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea CAS No. 79797-45-8](/img/structure/B14426664.png)
1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea is an organic compound characterized by its unique structure, which includes methoxyphenyl and methylphenyl groups attached to a thiourea core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea typically involves the reaction of 1,2-bis(4-methoxyphenyl)butane with 4-methylphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and advanced analytical techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-bis(4-methoxyphenyl)-1-butanamine hydrochloride
- 1,2-bis(4-methoxyphenyl)-1,2-ethanediol
- 1,2-bis(4-methoxyphenyl)-4-phenyl-1,4-butanedione
Uniqueness
1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of methoxyphenyl and methylphenyl groups attached to a thiourea core distinguishes it from other similar compounds, making it a valuable compound for various research applications.
Propiedades
Número CAS |
79797-45-8 |
|---|---|
Fórmula molecular |
C26H30N2O2S |
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
1-[1,2-bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C26H30N2O2S/c1-5-24(19-8-14-22(29-3)15-9-19)25(20-10-16-23(30-4)17-11-20)28-26(31)27-21-12-6-18(2)7-13-21/h6-17,24-25H,5H2,1-4H3,(H2,27,28,31) |
Clave InChI |
GUKROPZIWQCCOX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)NC(=S)NC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


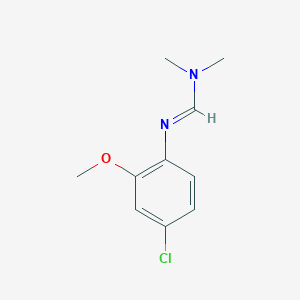
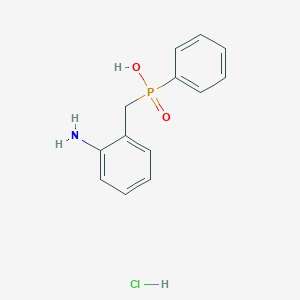
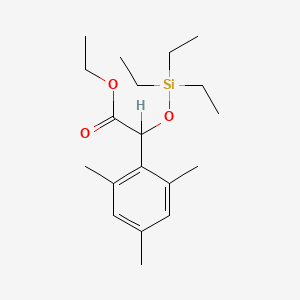
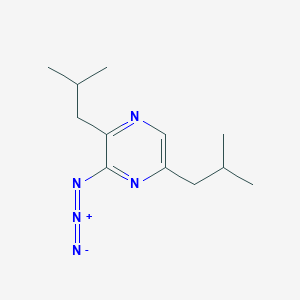
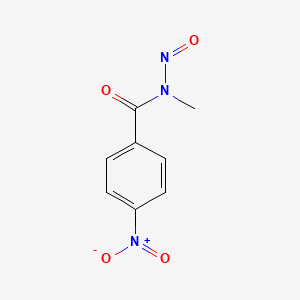

![4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B14426609.png)
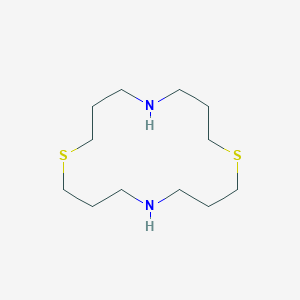
![4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14426623.png)
